BenchChemオンラインストアへようこそ!

HLY78

Wnt signaling Axin DIX domain Ligand-dependent activation

HLY78 (4-ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine) is a synthetic lycorine-derivative phenanthridine identified as a Wnt/β‑catenin signaling activator. It acts in a Wnt ligand‑dependent manner by binding the DIX domain of Axin, thereby promoting Axin‑LRP6 association, LRP6 phosphorylation, and downstream signal transduction.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 854847-61-3
Cat. No. B560400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLY78
CAS854847-61-3
Synonyms4-ethyl-5,6-dihydro-5-methyl-[1,3]-dioxolo[4,5-j] phenanthridine
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4
InChIInChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3
InChIKeyFAZZYPIBZBGQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





HLY78 (854847-61-3): A Wnt Ligand-Dependent β‑Catenin Signaling Activator Targeting the Axin DIX Domain


HLY78 (4-ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine) is a synthetic lycorine-derivative phenanthridine identified as a Wnt/β‑catenin signaling activator. It acts in a Wnt ligand‑dependent manner by binding the DIX domain of Axin, thereby promoting Axin‑LRP6 association, LRP6 phosphorylation, and downstream signal transduction [1]. Unlike global β‑catenin stabilizers, HLY78 specifically amplifies physiological Wnt signals only in the presence of Wnt ligands [2].

Why Generic Substitution of Wnt Activators Fails: HLY78’s Ligand‑Dependent Mechanism Defines a Distinct Selectivity Window


Wnt/β‑catenin activators are not functionally interchangeable because they intervene at disparate nodes of the pathway. GSK3β inhibitors (e.g., LiCl, CHIR99021) trigger global β‑catenin stabilization irrespective of upstream ligand status, while Axin‑targeted compounds like HLY78 require the presence of Wnt ligands to potentiate signaling . Even within the phenanthridine chemical series, minor structural modifications yield >10‑fold differences in potency and alter pharmacophore requirements for Axin engagement [1]. Consequently, substituting HLY78 with another Wnt activator without accounting for mechanism, ligand‑dependence, and SAR provenance risks generating non‑comparable or misleading experimental outcomes.

HLY78 (854847-61-3) Quantitative Differentiation Evidence Against Key Comparators


HLY78 Activates Wnt/β‑Catenin Only in the Presence of Wnt3a Ligand, Distinguishing It from Global GSK3β Inhibitors

HLY78 exhibits an EC50 of 5.0 µM in a luciferase reporter assay performed in HEK293T cells supplemented with Wnt3a‑conditioned medium, and shows no agonist activity in the absence of Wnt ligand . In direct contrast, the GSK3β inhibitor LiCl activates β‑catenin signaling regardless of upstream Wnt status. Crucially, HLY78 at 5–20 µM does not augment LiCl‑stimulated β‑catenin signaling [1], confirming that HLY78 operates exclusively through the upstream Axin‑LRP6 node rather than via global β‑catenin stabilization.

Wnt signaling Axin DIX domain Ligand-dependent activation

Cross‑Study Potency Comparison: WAY‑262611 Is ~8‑Fold More Potent Than HLY78 in TCF‑Luciferase Reporter Assays

In a cross‑study comparison using TCF‑luciferase reporter readouts, the small‑molecule Wnt agonist WAY‑262611 demonstrates an EC50 of 0.63 µM [1], whereas HLY78 achieves an EC50 of 5.0 µM in a similar reporter format . This represents an ~8‑fold potency advantage for WAY‑262611. However, WAY‑262611 is described as a β‑catenin agonist, operating downstream of Axin, while HLY78 acts at the level of Axin‑LRP6 complex formation and is ligand‑dependent, offering a fundamentally different pharmacological profile.

Wnt activator potency comparison TCF-luciferase

SAR‑Guided Structural Optimization Yields Phenanthridine Analogs with 10‑Fold Greater Wnt Activation than HLY78

A systematic structure–activity relationship study of 36 phenanthridine derivatives identified compound 43 (8-((1,3-dimethy-pyrazol-5-yl)methoxy)-5-ethyl-4-methyl-5,6-dihydro-phenanthridin-9-ol) as 10 times more potent than HLY78 in Wnt activation assays [1]. The same study concluded that a methyl group at the C‑4 position is superior to ethyl for Wnt activation, and that a pyrazole substituent at C‑8 is critical for enhanced potency. HLY78 itself was characterized as having only “relatively weak activation,” underscoring that it is not the most potent member of its chemical series.

phenanthridine SAR Axin DIX domain Wnt agonist optimization

In Vivo Efficacy in Subarachnoid Hemorrhage: HLY78 Preserves Blood‑Brain Barrier Integrity via Wnt‑Dependent Tight Junction Upregulation

In an endovascular perforation model of subarachnoid hemorrhage (SAH) in Sprague‑Dawley rats, intranasal HLY78 (0–1.8 mg/kg) significantly improved neurobehavioral scores, reduced brain water content, and attenuated Evans blue extravasation, indicating preservation of blood‑brain barrier (BBB) integrity [1]. These effects were accompanied by increased phosphorylation of LRP6, elevated β‑catenin protein, and upregulation of the tight junction components Occludin, ZO‑1, and Claudin‑5. siRNA‑mediated LRP6 knockdown reversed the protective effects, confirming the Wnt/β‑catenin pathway dependence of HLY78’s action.

subarachnoid hemorrhage blood-brain barrier neuroprotection

HLY78 (854847-61-3): Validated Application Scenarios for Scientific Procurement


Dissecting the Wnt Ligand‑Dependent Axin‑LRP6 Signaling Node

HLY78 is uniquely suited for experiments that require selective amplification of Wnt signals at the level of Axin scaffold function, without directly inhibiting GSK3β or globally stabilizing β‑catenin. Its strict ligand‑dependence, demonstrated by the absence of activity in Wnt3a‑free conditions and the lack of additivity with LiCl [1], makes HLY78 the tool of choice for distinguishing upstream, ligand‑proximal Wnt signaling from downstream, ligand‑independent events.

In Vivo Cerebrovascular Research and Blood‑Brain Barrier Studies

HLY78 is the only phenanthridine‑class Wnt activator with published in vivo efficacy in a subarachnoid hemorrhage model, where it preserved BBB integrity, reduced brain edema, and improved neurological outcomes via LRP6/GSK3β/β‑catenin signaling . Researchers investigating BBB pathophysiology, hemorrhagic stroke, or Wnt‑mediated tight junction regulation will find HLY78’s validated in vivo dosing route (intranasal, 0–1.8 mg/kg) and pharmacodynamic markers directly translatable to preclinical study design.

Reference Compound for Phenanthridine SAR and Medicinal Chemistry Optimization

As the first‑in‑class phenanthridine Wnt agonist targeting the Axin DIX domain, HLY78 serves as the benchmark for structure–activity relationship studies. The finding that compound 43 is 10‑fold more potent than HLY78 provides a clear quantitative baseline against which new analogs can be compared, enabling medicinal chemists to track potency improvements while maintaining the characteristic Axin‑targeted mechanism.

Comparative Wnt Pathway Pharmacology Studies

When designing experiments that contrast different modes of Wnt pathway activation, HLY78 provides a distinct pharmacological profile (Axin DIX domain, ligand‑dependent, EC50 5.0 µM) that can be directly compared with GSK3β inhibitors (e.g., LiCl, CHIR99021) or downstream β‑catenin agonists (e.g., WAY‑262611, EC50 0.63 µM) [1]. This enables unambiguous attribution of cellular phenotypes to specific nodes within the Wnt signaling hierarchy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HLY78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.